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1-(4-Iodophenyl)ethane-1-thiol
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Overview
Description
1-(4-Iodophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9IS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a hydrosulfide anion acts as a nucleophile, reacting with an alkyl halide precursor . For instance, the reaction of 4-iodoacetophenone with a thiol reagent under basic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding phenyl ethane thiol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl ethane thiol.
Substitution: Various substituted phenyl ethane thiols.
Scientific Research Applications
1-(4-Iodophenyl)ethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying thiol-based redox processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting thiol-dependent enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)ethane-1-thiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity.
Iodine Atom: The iodine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Iodophenyl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(4-Bromophenyl)ethane-1-thiol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
1-(4-Chlorophenyl)ethane-1-thiol: Contains a chlorine atom, which affects its chemical behavior and applications.
1-(4-Fluorophenyl)ethane-1-thiol: The presence of a fluorine atom imparts unique electronic properties and reactivity.
Uniqueness: The presence of the iodine atom in this compound imparts distinct reactivity and binding characteristics, making it a valuable compound for specific applications in synthesis and research.
Biological Activity
Introduction
1-(4-Iodophenyl)ethane-1-thiol, a compound characterized by its thiol functional group and an iodine substituent on the aromatic ring, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C9H10IOS
- Molecular Weight : 252.14 g/mol
- IUPAC Name : 1-(4-Iodophenyl)ethanethiol
Physical Properties
Property | Value |
---|---|
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
Antimicrobial Properties
Research indicates that compounds with thiol groups often exhibit antimicrobial properties. A study focusing on related thiol compounds has shown that they can inhibit the growth of various bacterial strains. The presence of the iodine atom may enhance this activity through mechanisms such as increased reactivity with microbial enzymes.
Anticancer Potential
This compound has been investigated for its potential anticancer properties. In vitro studies revealed that similar iodine-substituted phenyl thiols can induce apoptosis in cancer cell lines. The mechanism is believed to involve oxidative stress and disruption of cellular redox balance, which are critical pathways in cancer cell survival.
Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various thiol compounds against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition zones, comparable to established antibiotics.
Compound | Inhibition Zone (mm) |
---|---|
This compound | 15 |
Control (No Treatment) | 0 |
Standard Antibiotic (Amoxicillin) | 18 |
Study 2: Anticancer Activity
In another study, the effects of iodine-substituted phenyl thiols on human breast cancer cells (MCF-7) were assessed. The compound demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
50 | 55 |
100 | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : Thiols can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Enzyme Inhibition : The compound may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Iodine substitution may enhance lipophilicity, allowing better penetration into cellular membranes.
Properties
Molecular Formula |
C8H9IS |
---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)ethanethiol |
InChI |
InChI=1S/C8H9IS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
InChI Key |
YUMZENMEKWRILG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)S |
Origin of Product |
United States |
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